7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one
Overview
Description
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative with a morpholine carbonyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-nitroquinazolin-4(3H)-one as the starting material.
Reduction: The nitro group is reduced to an amino group using reducing agents such as tin (II) chloride or iron powder in acidic conditions.
Amide Formation: The amino group is then reacted with morpholine-4-carbonyl chloride to form the desired product.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry can be employed to enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Morpholine-4-carbonyl chloride, various nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of quinazolinone.
Substitution: Substituted quinazolinones with different nucleophilic groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: The compound has shown potential as an antitumor agent, with research exploring its effects on various cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the inhibition of specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of the target, leading to a disruption of its normal function.
Molecular Targets and Pathways Involved:
Enzymes: Various kinases and proteases.
Receptors: G-protein-coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share the quinazolinone core but differ in their substituents.
Morpholine derivatives: Compounds containing morpholine rings with different functional groups.
Uniqueness: 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the morpholine carbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at exploring its full potential in various applications.
Properties
IUPAC Name |
7-(morpholine-4-carbonyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12-10-2-1-9(7-11(10)14-8-15-12)13(18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYICZOWTRHRHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254709 | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-45-1 | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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